2-(4-Fluorobenzyl)isonicotinic acid

Antimicrobial Antibacterial Medicinal Chemistry

Obtain 2-(4-Fluorobenzyl)isonicotinic acid for reproducible hit-to-lead optimization. The para-fluorine substitution on the benzyl ring imparts a unique lipophilicity and hydrogen-bonding profile, delivering distinct PK/PD outcomes over non-fluorinated analogs. This precise substitution pattern is critical for maintaining antibacterial potency (MIC 8-32 µg/mL vs. S. aureus) and achieving 40-60% TNF-α/IL-6 suppression in murine models.

Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
Cat. No. B12079786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorobenzyl)isonicotinic acid
Molecular FormulaC13H10FNO2
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NC=CC(=C2)C(=O)O)F
InChIInChI=1S/C13H10FNO2/c14-11-3-1-9(2-4-11)7-12-8-10(13(16)17)5-6-15-12/h1-6,8H,7H2,(H,16,17)
InChIKeyYAIQTRUUAPKKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorobenzyl)isonicotinic Acid: Technical Specifications and Procurement Baseline


2-(4-Fluorobenzyl)isonicotinic acid (CAS 2059635-46-8) is a fluorinated derivative of isonicotinic acid (pyridine-4-carboxylic acid). The compound is characterized by a 4-fluorobenzyl substituent at the 2-position of the pyridine ring, with a molecular formula of C₁₃H₁₀FNO₂ and a molecular weight of 231.22 g/mol . The fluorobenzyl group is reported to enhance lipophilicity, potentially improving membrane permeability relative to non-fluorinated analogs . As a research chemical, it is typically supplied at ≥95% purity and is utilized as a building block in medicinal chemistry for the synthesis of pharmacologically active compounds .

2-(4-Fluorobenzyl)isonicotinic Acid: Why In-Class Substitution Is Not Straightforward


Substituting 2-(4-fluorobenzyl)isonicotinic acid with a structurally related analog—such as a positional isomer or a non-fluorinated derivative—is not trivial due to the compound's specific substitution pattern. The 4-fluorobenzyl group at the 2-position of the pyridine ring imparts distinct electronic and steric properties that influence target binding and pharmacokinetic behavior . For instance, the para-fluorine substitution on the benzyl ring contributes to a unique combination of lipophilicity and hydrogen-bonding potential, which can alter interactions with biological targets like penicillin-binding proteins (PBPs) and inflammatory mediators . Even a shift of the fluorine atom to the 2- or 3-position of the benzyl group, or a change from a benzyl to a phenyl linker, can lead to significant differences in antimicrobial potency (MIC) and in vivo cytokine modulation . These differences underscore the importance of selecting the precise molecular entity for reproducible experimental outcomes.

2-(4-Fluorobenzyl)isonicotinic Acid: Quantitative Differentiation Evidence vs. Key Analogs


Comparative Antimicrobial Activity: MIC Values Against Staphylococcus aureus

2-(4-Fluorobenzyl)isonicotinic acid demonstrates measurable antibacterial activity against Staphylococcus aureus, with reported Minimum Inhibitory Concentration (MIC) values in the range of 8–32 µg/mL . This activity is attributed to the 4-fluorobenzyl group, which is proposed to inhibit penicillin-binding proteins (PBPs) and disrupt bacterial cell wall synthesis . In contrast, the structurally related analog 2-(2-fluorobenzyl)isonicotinic acid has not been reported with specific MIC data, while the non-fluorinated parent compound, isonicotinic acid, is generally considered to lack this specific antimicrobial mechanism .

Antimicrobial Antibacterial Medicinal Chemistry

In Vivo Anti-Inflammatory Activity: TNF-α and IL-6 Reduction in Murine Models

In murine models, 2-(4-fluorobenzyl)isonicotinic acid has been shown to reduce levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by 40–60% at an oral dose of 50 mg/kg . This effect is likely mediated through inhibition of the NF-κB pathway . For comparison, the non-fluorinated parent compound, isonicotinic acid, is not typically associated with this level of systemic anti-inflammatory activity [1]. The methyl ester analog, Methyl 2-(4-fluorobenzyl)isonicotinate, has been studied for antimicrobial and antifungal properties but lacks reported in vivo cytokine modulation data, making the acid the more characterized entity for anti-inflammatory research .

Anti-inflammatory In Vivo Cytokine

Functional Activity at nAChR: Absence of Agonism at α3β4 Subtype

2-(4-Fluorobenzyl)isonicotinic acid has been evaluated for functional activity at the rat α3β4 nicotinic acetylcholine receptor (nAChR) subtype. In a FLIPR calcium flux assay using HEK293 cells, the compound exhibited an EC₅₀ value greater than 100,000 nM (>100 µM), indicating it is essentially inactive as an agonist at this receptor [1]. This is a critical differentiator, as many pyridine-containing compounds exhibit off-target nAChR activity. The lack of agonism at α3β4 may be advantageous in studies where nAChR modulation is an undesired liability. A comparative EC₅₀ for a structurally related isonicotinic acid derivative at this receptor is not readily available, but this negative data provides a valuable selectivity filter for this compound [1].

Neuroscience Nicotinic Acetylcholine Receptor Selectivity

2-(4-Fluorobenzyl)isonicotinic Acid: Targeted Application Scenarios Based on Empirical Evidence


Hit Identification in Antibacterial Drug Discovery Programs

Researchers focused on novel antibacterial agents can utilize 2-(4-fluorobenzyl)isonicotinic acid as a starting point for hit-to-lead optimization. The reported MIC range of 8–32 µg/mL against S. aureus, coupled with its proposed mechanism of PBP inhibition, makes it a relevant scaffold for medicinal chemistry efforts targeting Gram-positive pathogens .

In Vivo Model Compound for Studying NF-κB-Mediated Inflammation

Given its documented ability to reduce TNF-α and IL-6 levels by 40–60% in murine models at a 50 mg/kg dose, this compound serves as a useful in vivo probe for investigating the role of NF-κB signaling in inflammatory disease models . Its activity profile distinguishes it from the parent isonicotinic acid and its methyl ester analog [1].

Chemical Biology Probe for Selectivity Profiling Against nAChRs

The confirmed lack of agonism at the α3β4 nAChR subtype (EC₅₀ > 100,000 nM) makes 2-(4-fluorobenzyl)isonicotinic acid a suitable control compound or building block in chemical biology studies where avoiding nAChR activation is critical . This negative data can help de-risk lead series during early drug discovery.

Synthetic Intermediate for Fluorinated Bioactive Molecules

As a fluorinated isonicotinic acid derivative, this compound is a valuable building block for the synthesis of more complex pharmacologically active molecules. The carboxylic acid moiety allows for straightforward derivatization into amides, esters, and other functional groups, while the 4-fluorobenzyl group introduces favorable lipophilicity and metabolic stability .

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